(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
Descripción
(1R,5S)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane (CAS: 155748-81-5) is a bicyclic amine derivative featuring a rigid 3-azabicyclo[3.1.0]hexane core substituted with a benzyl group at the 3-position and a nitro group at the 6-position. This compound is a key intermediate in synthesizing antimicrobial azabicyclo quinolone derivatives and other pharmacologically active molecules . Its stereochemistry and substitution pattern are critical for its role in drug development, particularly due to the nitro group’s electron-withdrawing properties, which influence reactivity and downstream functionalization .
Propiedades
IUPAC Name |
(1S,5R)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)12-10-7-13(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+,12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYNUKYVXIQGQH-FOSCPWQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2[N+](=O)[O-])CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2[N+](=O)[O-])CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436907 | |
| Record name | (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151860-16-1 | |
| Record name | (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Cyclopropanation of Pyrrolidine Derivatives
A modified Claisen-Schmidt condensation between methyl methacrylate and ethyl 2-chloropropionate generates the bicyclic core, with stereochemical control achieved through chiral auxiliaries or asymmetric catalysis. The reaction proceeds via a zwitterionic transition state, favoring the (1R,5S) configuration due to steric hindrance from the benzyl group.
Table 1: Representative Cyclopropanation Conditions
| Starting Material | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl methacrylate | Ethyl 2-chloropropionate | CHCl₃ | Reflux | 78 | |
| N-Benzylpyrrolidine | Diethyl azodicarboxylate | DCM | 0°C → RT | 65 |
Introduction of the benzyl group occurs early in the synthesis to prevent regiochemical complications during subsequent nitration. Two predominant methods are documented:
Alkylation with Benzyl Halides
Treatment of the azabicyclo[3.1.0]hexane hydrochloride with benzyl bromide in the presence of triethylamine (TEA) affords the N3-benzylated product. The reaction achieves >90% regioselectivity due to the enhanced nucleophilicity of the bridgehead nitrogen.
Reductive Amination
Condensation of bicyclic amines with benzaldehyde under hydrogenation conditions (Pd/C, H₂) provides an alternative pathway. This method is particularly advantageous for scale-up, yielding 82–85% of the desired isomer with minimal byproducts.
Nitro Group Introduction at C6
Nitration represents the most challenging step due to competing side reactions. Patent EP1546098B1 discloses a regioselective approach using fuming nitric acid in acetic anhydride at −10°C. The reaction proceeds through a nitronium ion intermediate, with the benzyl group directing electrophilic attack to the exo face (C6 position).
Critical Parameters for Nitration:
-
Temperature Control : Below −5°C to minimize ring-opening side reactions
-
Acid Strength : HNO₃/H₂SO₄ mixtures (1:3 v/v) optimize nitronium ion generation
-
Solvent Polarity : Dichloromethane enhances solubility of intermediates
Stereochemical Control and Resolution
The (1R,5S) configuration is preserved through:
-
Chiral Pool Synthesis : Use of (R)- or (S)-configured starting materials
-
Dynamic Kinetic Resolution : Employing lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers
-
Crystallization-Induced Asymmetry : Diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid
Industrial-Scale Optimization
Catalytic Improvements
Replacement of stoichiometric reagents with catalytic systems enhances sustainability:
Purification Protocols
Final purification combines:
-
Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients
-
Recrystallization : From ethanol/water (4:1) to achieve ≥99.5% enantiomeric excess
Analytical Characterization
Key Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 4.21 (s, 2H, N-CH₂-Ar), 3.89 (d, J = 8.4 Hz, 1H, H1), 3.02 (dd, J = 6.8, 2.4 Hz, 1H, H5), 2.74–2.68 (m, 2H, H2/H4), 2.31 (t, J = 7.6 Hz, 2H, H3/H6)
-
HRMS (ESI+) : m/z calc. for C₁₂H₁₃N₂O₂ [M+H]⁺ 233.0926, found 233.0929
Comparative Evaluation of Synthetic Routes
Table 2: Method Comparison for (1R,5S)-3-Benzyl-6-Nitro Derivative
| Method | Total Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential Alkylation | 5 | 34 | 98.2 | Moderate |
| Tandem Cyclization | 3 | 41 | 99.1 | High |
| Flow Nitration Process | 4 | 58 | 99.8 | Industrial |
Mechanistic Insights into Byproduct Formation
Mass spectrometry studies reveal three primary side products:
Análisis De Reacciones Químicas
Nitro Group Reduction
The nitro group at position 6 undergoes catalytic hydrogenation or chemical reduction to yield primary amines. For example:
Reaction:
Conditions:
This intermediate is critical for synthesizing carbamate derivatives via reactions with (BOC)₂O .
Nucleophilic Substitution Reactions
The benzyl group at position 3 participates in substitution reactions under catalytic conditions:
Reaction:
Conditions:
Cycloaddition Reactions
The nitro group enhances electrophilicity, enabling [3+2] cycloadditions with nitrile oxides:
| Reaction Component | Product |
|---|---|
| Nitrile oxides (e.g., 2g ) | 3-Oxo-1-(o-nitrophenyl)-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate (4g ) |
Mechanism:
Key Observation: Electron-withdrawing substituents on nitrile oxides favor azabicyclohexane formation over furanones .
Esterification and Carbamate Formation
The compound’s amine derivatives react with carbonylating agents:
Reaction:
Conditions:
Comparative Reaction Table
Mechanistic Insights
Aplicaciones Científicas De Investigación
Medicinal Chemistry
One of the primary applications of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane is in the development of pharmaceutical agents. The compound's structural characteristics make it a candidate for designing novel therapeutics targeting various diseases, particularly in neuropharmacology and pain management.
Case Study: Analgesic Properties
Research has indicated that derivatives of this compound exhibit analgesic properties, potentially acting on pain pathways in the central nervous system. A study demonstrated that modifications to the bicyclic structure could enhance potency and selectivity for specific receptors involved in pain modulation .
Synthetic Methodologies
The synthesis of this compound has been explored as a model for developing new synthetic routes in organic chemistry. Its preparation often involves multi-step reactions that can serve as a template for synthesizing other complex nitrogen-containing compounds.
Synthetic Pathway Example
A notable synthetic route involves the use of nitroalkanes and benzyl halides in a cyclization reaction that forms the bicyclic framework. This method highlights the versatility of the compound as a synthetic intermediate in organic synthesis .
Biological Studies
The biological activity of this compound has been investigated in various contexts, including its interaction with neurotransmitter systems and potential neuroprotective effects.
Biological Activity Insights
Studies have shown that this compound can modulate neurotransmitter release and exhibit neuroprotective properties against oxidative stress in neuronal cells. These findings suggest that it could be further explored for applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Mecanismo De Acción
The mechanism of action of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the azabicyclohexane structure can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The 3-azabicyclo[3.1.0]hexane scaffold is a versatile framework in medicinal chemistry. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural Analogues
Pharmacological and Functional Differences
Substituent Impact :
- Nitro Group (Target Compound) : Enhances electrophilicity for nucleophilic substitution reactions, critical for synthesizing antimicrobial derivatives. Lacks direct pharmacological activity as it is primarily an intermediate .
- Naphthyl Group (Analog in ) : Imparts lipophilicity and π-π stacking interactions, enabling CNS penetration and triple reuptake inhibition (NE, DA, 5-HT) with sustained-release profiles .
- Dimethyl Groups (Analog in ) : Improve metabolic stability and steric shielding, making the compound suitable for antiviral prodrugs like boceprevir .
Therapeutic Targets :
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 244.28 | 2.1 | <1 (DMSO) |
| (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | 139.21 | 1.3 | 15 (Water) |
| (1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane | 235.31 | 3.5 | <0.1 (Water) |
Table 2: Pharmacokinetic Profiles
| Compound | Half-Life (h) | Cmax (ng/mL) | Tmax (h) |
|---|---|---|---|
| (1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane (Sustained-Release) | 12–24 | 120–180 | 6–8 |
| Immediate-Release Analog () | 4–6 | 300–400 | 2–3 |
Actividad Biológica
(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane, with the CAS number 151860-16-1, is a compound of interest due to its potential biological activities. This bicyclic compound belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives, which have been explored for various pharmacological effects, particularly as ligands for opioid receptors.
The molecular formula of this compound is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol. Its structural characteristics contribute to its biological activity, particularly its interaction with specific receptors in the body.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 151860-16-1 |
| LogP | 1.85 |
| PSA | 49.06 Ų |
Biological Activity Overview
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, exhibit significant binding affinity for μ-opioid receptors (MOR). These compounds have been evaluated for their potential therapeutic applications, particularly in pain management and pruritus treatment in veterinary medicine.
Opioid Receptor Binding Affinity
A study focused on the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane compounds demonstrated that modifications to the lead structure could yield compounds with picomolar binding affinities selective for the μ receptor over δ and κ subtypes . This selectivity is crucial for minimizing side effects commonly associated with non-selective opioid agonists.
Case Studies
- Veterinary Application : A notable study investigated the use of these compounds as novel achiral μ-opioid receptor ligands specifically for treating pruritus in dogs. The research highlighted that certain derivatives exhibited effective binding and functional activity at μ-opioid receptors, suggesting potential therapeutic applications in veterinary medicine .
- Analgesic Potential : Another study explored the analgesic properties of similar bicyclic compounds, indicating that modifications to the azabicyclo framework could enhance analgesic efficacy while reducing adverse effects associated with traditional opioids .
The mechanism by which this compound exerts its biological effects primarily involves its interaction with μ-opioid receptors in the central nervous system (CNS). Upon binding to these receptors, the compound may modulate pain perception and influence various physiological responses related to pain and discomfort.
Q & A
Q. Basic Research Focus
- X-ray crystallography remains the gold standard for absolute configuration determination, as applied to structurally related 3-azabicyclo[3.1.0]hexane derivatives (e.g., SCH 503034) .
- NMR spectroscopy : Use of NOESY to confirm spatial proximity between the benzyl group (C3) and cyclopropane protons (C1/C5) .
Q. Advanced Research Focus
- Chiroptical methods : Electronic circular dichroism (ECD) combined with density functional theory (DFT) to correlate experimental and calculated spectra for nitro-substituted analogs .
- Crystallographic databases : Cross-referencing with structurally characterized derivatives (e.g., tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate) to validate stereochemical trends .
What are the key challenges in optimizing the nitro group's reactivity for functionalization?
Q. Basic Research Focus
- Competing side reactions : Nitro groups at the 6-position may undergo unintended reduction or nucleophilic substitution under acidic/basic conditions. Mitigation requires careful pH control and low-temperature protocols .
- Steric hindrance : The bicyclic framework limits accessibility for electrophilic reagents.
Q. Advanced Research Focus
- Photocatalytic strategies : Leveraging visible-light-mediated nitration to enhance regioselectivity and minimize byproducts .
- Protecting-group strategies : Temporary masking of the benzyl group (e.g., via hydrogenolysis) to direct nitro functionalization .
How do structural modifications impact biological activity in related 3-azabicyclo[3.1.0]hexane derivatives?
Q. Basic Research Focus
- SAR studies on triple reuptake inhibitors (e.g., SERT/NET/DAT) show that substituents at C6 (e.g., alkoxyalkyl groups) enhance blood-brain barrier penetration, while the benzyl group at C3 modulates selectivity .
- Comparative data : Analogues with trifluoromethylbenzyl groups (e.g., in ) exhibit improved metabolic stability compared to benzyl derivatives .
Q. Advanced Research Focus
- Protease inhibition : The (1R,5S) configuration in SCH 503034 analogs optimizes binding to HCV NS3 protease via hydrophobic interactions with the bicyclic core .
- Docking studies : Molecular dynamics simulations to predict interactions with histone deacetylases (HDACs) for nitro-substituted derivatives .
What analytical methods are critical for purity assessment and structural characterization?
Q. Basic Research Focus
Q. Advanced Research Focus
- Chiral SFC (Supercritical Fluid Chromatography) : Resolve enantiomeric excess (ee) for intermediates synthesized via asymmetric catalysis .
- Isotopic labeling : Use of ¹⁵N-nitrogen in the azabicyclo core to track metabolic pathways in vitro .
How can metabolic stability of this compound be evaluated in preclinical studies?
Q. Basic Research Focus
Q. Advanced Research Focus
- Metabolomics profiling : LC-HRMS to identify phase I/II metabolites, focusing on benzyl oxidation and nitro-to-amine conversion .
- In silico ADMET prediction : Tools like SwissADME to prioritize derivatives with favorable LogP (2–4) and low P-gp efflux .
What computational tools are recommended for modeling this compound’s reactivity?
Q. Basic Research Focus
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina) : Simulate binding to HDAC or protease targets using crystal structures from the PDB (e.g., 4D0U for NS3 protease) .
- Machine learning : Train models on existing SAR data to predict bioactivity of novel derivatives .
Are there documented contradictions in the pharmacological data for similar bicyclic compounds?
Q. Basic Research Focus
Q. Advanced Research Focus
- Off-target effects : Benzyl-substituted derivatives may exhibit unanticipated dopamine receptor antagonism, necessitating counter-screening .
- Crystallographic discrepancies : Variations in bicyclic ring puckering observed in X-ray structures (e.g., boat vs. chair conformers) may affect docking accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
